4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
Description
4-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzo[d]imidazole moiety and aromatic groups. The benzo[d]imidazole ring is linked to an isobutyl chain at the N1 position, while the pyrrolidinone nitrogen is bonded to a p-tolyl (4-methylphenyl) group. This structure combines lipophilic (isobutyl, p-tolyl) and hydrogen-bonding (pyrrolidinone carbonyl, benzimidazole NH) motifs, making it relevant for pharmaceutical and materials research.
Synthetic routes for analogous compounds involve condensation of Schiff bases with succinic anhydride or nucleophilic aromatic substitution (SNAr) reactions . Spectral characterization (¹H/¹³C NMR, IR) confirms key features: the benzimidazole NH proton appears as a singlet near δ 10.8 ppm, and the pyrrolidinone carbonyl resonates at ~173 ppm in ¹³C NMR .
Properties
IUPAC Name |
1-(4-methylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15(2)13-25-20-7-5-4-6-19(20)23-22(25)17-12-21(26)24(14-17)18-10-8-16(3)9-11-18/h4-11,15,17H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOBCBDQECXGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the isobutyl group and the pyrrolidin-2-one moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Electrophilic Substitution at the Benzimidazole Core
The nitrogen atoms in the benzimidazole ring act as nucleophilic sites, enabling reactions with electrophiles. For example:
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Halogenation : Chlorination or fluorination can occur at the C-5 or C-6 positions of the benzimidazole ring under acidic conditions, enhancing antibacterial activity .
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Alkylation/arylation : Substituted benzyl or alkyl groups can be introduced at the N-1 position via nucleophilic substitution, as seen in analogs like 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one .
Table 1: Impact of Benzimidazole Substitutions on Reactivity
Oxidation and Reduction Reactions
The pyrrolidin-2-one moiety undergoes redox modifications:
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Oxidation : Mn-catalyzed oxidation of secondary C–H bonds in the pyrrolidine ring can yield ketones (e.g., 154 catalytic turnovers observed in analogs) .
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Reduction : Hydrogenation of the lactam carbonyl group (C=O) to CH₂ improves solubility but may reduce target binding affinity .
Table 2: Redox Reactions and Catalytic Efficiency
| Reaction | Catalyst System | Product | Turnover Number (TON) |
|---|---|---|---|
| C–H Oxidation | Mn(CF₃SO₃)₂ with acetic acid additive | Ketone derivatives | Up to 154 |
| Epoxidation | Mn complex + H₂O₂/AcOH | Enantioselective epoxides | Up to 1000 |
Functionalization of the Pyrrolidin-2-one Ring
The lactam ring participates in:
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N-Alkylation : Reacting with allyl bromide or propargyl halides introduces alkenyl/alkynyl groups at N-1 (e.g., 1-(prop-2-en-1-yl) derivatives) .
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Ring-opening : Under strong basic conditions (e.g., NaOH/EtOH), the lactam ring hydrolyzes to a carboxylic acid, enabling further coupling reactions .
Synthetic Methodologies
Key synthetic routes include:
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One-pot condensation : Combining substituted benzimidazoles and pyrrolidinones in a single reaction vessel improves efficiency (yields: 63–83%) .
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Paal-Knorr pyrrole synthesis : Used to generate pyrrolidine-fused analogs under reflux with AcONa/AcOH .
Table 3: Yield Optimization in Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzimidazole formation | NH₄Fe(SO₄)₂·12H₂O, oxidative cyclization | 55–90 |
| Lactam functionalization | KMnO₄/NaHCO₃, aqueous reflux | 55 |
Biological Activity Modulation via Structural Modifications
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Southern benzylic substitution : Introducing electron-withdrawing groups (e.g., 4-Cl) on the p-tolyl ring improves TRPC5 inhibition (IC₅₀ = 0.068 μM in analogs) .
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Pyrrolidine modifications : Replacing the furan moiety with N-propyl groups enhances brain penetrance and selectivity .
Key Finding : Compound 16f (N-propyl analog) demonstrated sub-100 nM IC₅₀ against TRPC5, highlighting the critical role of alkyl chain length in activity .
Stability and Metabolic Considerations
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Microsomal stability : Oxidation at the para position of the p-tolyl group or pyrrolidine ring reduces metabolic stability. Cyano-fluoro substitutions (e.g., 3-CN-4-F) marginally improve stability in human liver microsomes .
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Free fraction : Most derivatives exhibit >2% free fraction in plasma, ensuring sufficient bioavailability .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. It is also used as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis or as sensors.
Biology
Research indicates that 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one exhibits potential bioactivity, particularly:
- Antimicrobial Properties : Studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains.
- Antiviral Activity : The compound has been investigated for its efficacy against viral infections.
- Anticancer Properties : Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase.
Medicine
The compound is explored for its potential use in drug development, particularly targeting specific enzymes or receptors involved in disease processes. Its unique structure allows for modifications that can enhance its therapeutic efficacy.
Industry
In industrial applications, this compound is utilized in developing new materials with tailored electronic or optical properties, making it valuable in fields such as materials science and nanotechnology.
Uniqueness
The unique combination of functional groups in 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one confers distinct chemical and biological properties compared to other derivatives, making it a valuable candidate for further research.
Anticancer Activity
A study demonstrated that derivatives similar to this compound could effectively induce apoptosis in various cancer cell lines (e.g., HeLa, HCT116). The mechanism involved increased reactive oxygen species levels leading to cell cycle arrest and apoptosis .
Antimicrobial Efficacy
Research has highlighted the antimicrobial potential of benzimidazole derivatives, showing significant inhibition against pathogenic bacteria. This suggests possible applications in developing new antibiotics .
Drug Development Insights
Investigations into the structure-activity relationship (SAR) of this compound reveal insights into optimizing its pharmacological profile. Modifications to the benzimidazole or pyrrolidinone moieties can enhance selectivity toward specific targets .
Mechanism of Action
The mechanism of action of 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Substituent Position : The p-tolyl group in the target compound offers para-methyl substitution, enhancing lipophilicity compared to ortho-substituted analogues (e.g., ).
- Benzimidazole Alkylation : The isobutyl group increases steric bulk and hydrophobicity relative to unsubstituted benzimidazoles (e.g., ).
Physicochemical Properties
Key Observations :
- Lipophilicity : The isobutyl and p-tolyl groups in the target compound likely reduce aqueous solubility compared to hydroxyl-substituted analogues .
- Melting Points : Hydroxyl and chloro substituents increase intermolecular forces (e.g., hydrogen bonding, dipole interactions), raising melting points .
Key Observations :
- Structure-Activity Relationships : Lipophilic groups (isobutyl, p-tolyl) may improve bioavailability but reduce selectivity. Polar substituents (e.g., hydroxyl ) enhance target binding but limit membrane permeability.
Biological Activity
The compound 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one represents a novel class of benzimidazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 296.41 g/mol
- IUPAC Name : 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
The compound features a benzimidazole moiety linked to a pyrrolidinone structure, which is known for contributing to various biological activities.
Anticancer Activity
Research has shown that benzimidazole derivatives, including the target compound, exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been evaluated in several studies. It has been reported that benzimidazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes. In vitro assays demonstrated that compounds with similar structures exhibited IC values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory potential .
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. The target compound was assessed against various bacterial strains, showing promising results in inhibiting growth. Comparative studies indicated that compounds with similar imidazole structures displayed moderate to high activity against both Gram-positive and Gram-negative bacteria .
Synthesis and Evaluation
A systematic study involved synthesizing the target compound through a multi-step reaction involving benzimidazole and pyrrolidinone precursors. The synthesis process included refluxing specific reagents under controlled conditions, yielding a high-purity product suitable for biological testing .
Pharmacological Testing
In one notable study, the synthesized compound was tested for its pharmacological profile using various in vitro assays:
| Activity | IC (μM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.03 | |
| Cancer Cell Proliferation Inhibition | 15 | |
| Antimicrobial Activity (E. coli) | 25 |
The results indicate that the compound possesses significant biological activity across multiple assays, supporting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the condensation of 2-chlorobenzimidazole derivatives with isobutylamine under reflux conditions in polar aprotic solvents (e.g., DMF) to form the 1-isobutylbenzimidazole core .
- Step 2 : Introduce the pyrrolidin-2-one moiety via nucleophilic substitution using 1-(p-tolyl)pyrrolidin-2-one precursors. Catalyze with KCO in acetonitrile at 80°C for 12–24 hours .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., switch to THF for sterically hindered intermediates) to improve yield .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- 1H/13C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzimidazole; isobutyl CH at δ 1.8–2.1 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~430) and fragmentation patterns .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and N-H bending modes (~3400 cm) .
Q. How can researchers address discrepancies in purity assessments when using HPLC versus elemental analysis?
- Resolution Strategy :
- Cross-Validation : Use HPLC (≥95% purity threshold with C18 columns and acetonitrile/water gradients) alongside CHN analysis to quantify elemental composition (e.g., %C, %N deviations <0.3%) .
- Impurity Profiling : Characterize by-products (e.g., unreacted benzimidazole precursors) via LC-MS and adjust recrystallization solvents (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. What strategies exist for resolving conflicting bioactivity data across different in vitro models?
- Experimental Design :
- Model Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for receptor expression variability .
- Dose-Response Curves : Compare IC values under consistent assay conditions (e.g., serum-free media, 48-hour incubation) to isolate compound-specific effects .
- Mechanistic Studies : Employ siRNA knockdowns or competitive binding assays to confirm target engagement (e.g., IGF-1R kinase inhibition) .
Q. What computational methods predict the binding affinity of this compound with target receptors?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of IGF-1R (PDB: 3NW7). Prioritize poses with hydrogen bonds to Lys1003 and hydrophobic contacts with Val1010 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å) .
Q. How to design experiments to evaluate metabolic stability and CYP450 interactions?
- Protocol :
- Liver Microsomes : Incubate with human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t >30 mins indicates stability) .
- CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Q. What are the challenges in achieving enantiomeric purity during synthesis?
- Solutions :
- Chiral Resolution : Use preparative HPLC with Chiralpak AD-H columns (hexane:isopropanol, 90:10) to separate diastereomers .
- Asymmetric Catalysis : Employ palladium-catalyzed coupling with BINAP ligands to favor R/S configurations .
Q. How to assess cytotoxicity while maintaining pharmacological relevance in cell-based assays?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
